molecular formula C12H13NO4 B021023 4-Benzyl-5-oxomorpholine-3-carboxylic acid CAS No. 106910-79-6

4-Benzyl-5-oxomorpholine-3-carboxylic acid

Cat. No. B021023
M. Wt: 235.24 g/mol
InChI Key: LAHROJZLGLNLBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-benzyl-5-oxomorpholine-3-carbamide, a closely related compound, involves slow evaporation solution growth techniques at room temperature. This process is characterized by single crystal X-ray diffraction, FT-IR, FT-Raman, and 1H-NMR techniques, showcasing the compound's molecular geometry and confirming its structure through Density Functional Theory (DFT) computations (Murthy et al., 2017). Another synthesis approach involves a cyclocondensation between diglycolic anhydride and arylideneamines for producing polysubstituted diastereomeric 5-oxomorpholine-2-carboxylic acids, highlighting the versatility in synthetic routes for related structures (Burdzhiev et al., 2014).

Molecular Structure Analysis

The molecular structure of 4-benzyl-5-oxomorpholine-3-carbamide, a compound related to 4-Benzyl-5-oxomorpholine-3-carboxylic acid, has been thoroughly analyzed using single crystal X-ray diffraction. This analysis, along with DFT computations, has revealed detailed geometric parameters and electronic properties, including HOMOs and LUMOs distributions. The molecular electrostatic potential, frontier molecular orbitals, and other global reactivity descriptors were determined to understand the compound's chemical behavior and interaction potentials (Murthy et al., 2017).

Chemical Reactions and Properties

Studies on related benzomorpholine derivatives have explored their synthesis through various reactions, including rhodium(II) acetate catalyzed O–H and N–H carbene insertion, highlighting the chemical reactivity and potential for functional group modifications of these compounds. These reactions open avenues for the creation of bioactive compounds and further chemical exploration (Trstenjak et al., 2013).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in various fields. Single crystal X-ray diffraction provides insights into the crystalline structure, which is essential for understanding the material's stability, solubility, and reactivity. The synthesis and structural elucidation of 4-benzyl-5-oxomorpholine-3-carbamide, for instance, shed light on its potential physical properties by detailing its crystal growth and molecular geometry (Murthy et al., 2017).

Chemical Properties Analysis

The chemical properties of 4-Benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives can be inferred from studies involving detailed computational analyses, including DFT. These studies reveal information about the compound's reactivity, stability, and potential interactions with biological targets. For example, the docking studies on 4-benzyl-5-oxomorpholine-3-carbamide indicate potential inhibitory activity against specific enzymes, suggesting a method to predict the chemical behavior of 4-Benzyl-5-oxomorpholine-3-carboxylic acid in biological systems (Murthy et al., 2017).

Scientific Research Applications

  • Synthesis Methodologies:

  • Pharmaceutical Applications:

    • The compound 4-benzyl-5-oxomorpholine-3-carbamide shows potential as a bioactive agent due to its crystallization in the monoclinic space group P21/n and its stability complex with pyrrole inhibitor (Murthy et al., 2017).
    • Compounds like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues show antiallergic activity in rats (Nohara et al., 1985).
    • An electrocatalytic method using 4-acetamido-TEMPO effectively oxidizes primary alcohols and aldehydes to carboxylic acids, preserving stereochemistry and enabling the synthesis of levetiracetam precursors (Rafiee et al., 2018).
  • Structural Analysis and Applications:

    • Asymmetric oxidation of 3-benzyl-2-hydroxy-2-cyclopenten-1-one yields both enantiomers of 2-benzyl-5-oxo-tetrahydro-furan-2-carboxylic acid, leading to 4′-substituted nucleoside (Jõgi et al., 2008).
    • Polysubstituted diastereomeric 5-oxomorpholin-2-carboxylic acids can be prepared by cyclocondensation between diglycolic anhydride and arylideneamines, allowing for peptide bond formation and structural transformations (Burdzhiev, Stanoeva, Shivachev, & Nikolova, 2014).

Safety And Hazards

The safety and hazards associated with 4-Benzyl-5-oxomorpholine-3-carboxylic acid include the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305+P351+P338 .

Future Directions

The future directions of 4-Benzyl-5-oxomorpholine-3-carboxylic acid are not explicitly mentioned in the search results .

properties

IUPAC Name

4-benzyl-5-oxomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-8-17-7-10(12(15)16)13(11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHROJZLGLNLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-5-oxomorpholine-3-carboxylic acid

Synthesis routes and methods

Procedure details

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O=C(O)C(CO)N(Cc1ccccc1)C(=O)CCl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PK Murthy, YS Mary, YS Mary, CY Panicker… - Journal of Molecular …, 2017 - Elsevier
… To a stirred solution of 4-benzyl-5-oxomorpholine-3-carboxylic acid (1.0 g, 4.25 mmol) in DCM (15 mL) at 0 C, was added oxalylchloride (0.91 mL, 10.62 mmol), DMF (catalytic amount). …
Number of citations: 19 www.sciencedirect.com
GR Brown, AJ Foubister - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… Chemoselective reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid and its derivatives is described under various metal … Reduction of 4-benzyl-5-oxomorpholine-3-carboxylic acid …
Number of citations: 2 pubs.rsc.org
GR Brown, AJ Foubister, B Wright - Journal of the Chemical Society …, 1985 - pubs.rsc.org
The chiral synthesis of 3-hydroxymethyl- and 3-carboxy-morpholines from serine enantiomers is described. Chemoselective and total reductions of 5-oxomorpholine-3-carboxylates are …
Number of citations: 20 pubs.rsc.org
C Borsari, D Rageot, A Dall'Asen… - Journal of medicinal …, 2019 - ACS Publications
… (41)N-Benzyl-(R)-serine (37b) underwent ring closure in the presence of chloroacetyl chloride to give (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid (36b) in 71% yield. Reduction of …
Number of citations: 27 pubs.acs.org

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